4-Methylnaphthalene-1-carbonyl chloride
Overview
Description
4-Methylnaphthalene-1-carbonyl chloride is a chemical compound with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol . It belongs to the group of carbonyl chlorides and is known for its yellow solid form . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
4-Methylnaphthalene-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-methylnaphthalene with thionyl chloride (SOCl2) under reflux conditions . This reaction converts the hydroxyl group of the carboxylic acid to a chlorosulfite intermediate, which then forms the desired carbonyl chloride . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4-Methylnaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. For example, it can react with amines to form amides.
Oxidation and Reduction: This compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylnaphthalene-1-carbonyl chloride has several applications in scientific research:
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylnaphthalene-1-carbonyl chloride involves its reactivity as an electrophile. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
4-Methylnaphthalene-1-carbonyl chloride can be compared with other carbonyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds share similar reactivity patterns, this compound is unique due to its naphthalene ring structure, which imparts distinct chemical properties and reactivity . Similar compounds include:
Benzoyl Chloride: Used in the synthesis of benzoyl derivatives.
Acetyl Chloride: Commonly used in acetylation reactions.
Naphthoyl Chloride: Similar to this compound but without the methyl group.
These comparisons highlight the unique aspects of this compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methylnaphthalene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGMHYHWSPDNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647827 | |
Record name | 4-Methylnaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87700-67-2 | |
Record name | 4-Methylnaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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